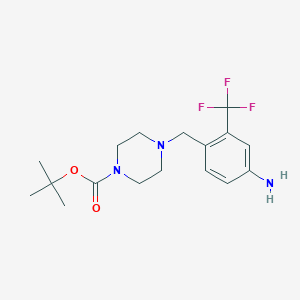![molecular formula C12H15NO4 B14018597 4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione CAS No. 27945-41-1](/img/structure/B14018597.png)
4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione is a complex organic compound with the molecular formula C12H15NO4. It is a derivative of piperidine-2,6-dione, featuring a cyclopentyl group and an oxoethyl substituent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the reaction of piperidine-2,6-dione with 2-oxocyclopentyl ethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. For instance, it has been shown to reduce the expression levels of widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression. These actions are beneficial in the treatment of sickle cell disease and β-thalassemia .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl: Another piperidine derivative with different substituents.
4-Hydroxy-2-quinolones: Compounds with a similar core structure but different functional groups.
Uniqueness
4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to modulate protein expression levels and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
27945-41-1 |
|---|---|
Formule moléculaire |
C12H15NO4 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
4-[2-oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H15NO4/c14-9-3-1-2-8(9)10(15)4-7-5-11(16)13-12(17)6-7/h7-8H,1-6H2,(H,13,16,17) |
Clé InChI |
KWVVGNXOBNXFMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)C(=O)CC2CC(=O)NC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




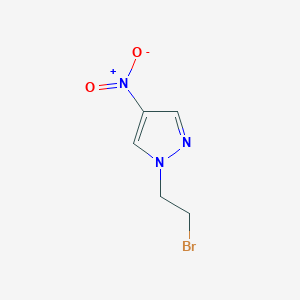


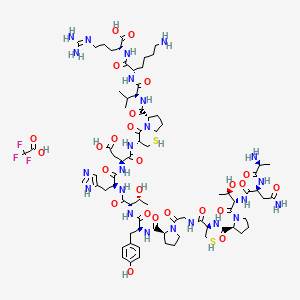

![3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol](/img/structure/B14018573.png)
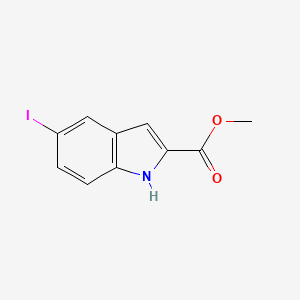

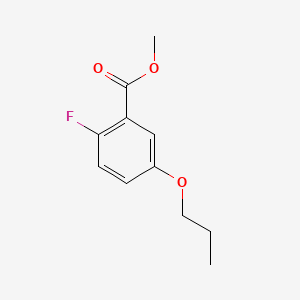
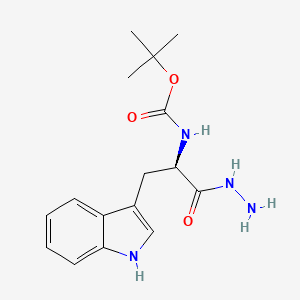
![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
